molecular formula C11H14N2 B13314464 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B13314464
M. Wt: 174.24 g/mol
InChI Key: BZVPPEUJUXJDHD-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 1,2,3,6-tetrahydropyridinyl moiety at position 4. The partially saturated tetrahydropyridine ring introduces conformational flexibility, which may influence its physicochemical properties and biological interactions.

The dihydrochloride salt form of this compound (CAS: 1347744-97-1 for a related structure) has a molecular weight of 233.14 g/mol (C₁₀H₁₄Cl₂N₂) and is typically used as a small-molecule scaffold in drug discovery .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-4,8,12H,5-7H2,1H3

InChI Key

BZVPPEUJUXJDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CCNCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Deuterated Analog : Deuterium incorporation at specific positions may improve metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy used in optimizing drug half-life .

Biological Activity

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine (CAS Number: 113975-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2, with a molecular weight of approximately 174.24 g/mol. The compound features a pyridine ring substituted with a tetrahydropyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
CAS Number113975-42-1
Chemical StructureStructure

Antiparasitic Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antiparasitic properties. A study demonstrated that modifications to the tetrahydropyridine structure can enhance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy against malaria parasites such as Plasmodium berghei .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In vitro assays have shown that it can inhibit oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases . The mechanism appears to involve modulation of neurotransmitter levels and protection against apoptosis.

Anticancer Potential

Preliminary studies have indicated that this compound may have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The specific pathways involved are still under investigation but may include the modulation of key signaling molecules involved in cell proliferation.

Case Studies

  • Study on Antiparasitic Activity :
    • Objective : Evaluate the efficacy of this compound against P. berghei.
    • Findings : The compound exhibited a 30% reduction in parasitemia at a dosage of 40 mg/kg in mouse models .
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effects in neuronal cultures subjected to oxidative stress.
    • Results : The compound significantly reduced neuronal death and preserved mitochondrial function .
  • Anticancer Activity Assessment :
    • Objective : Investigate the impact on cancer cell proliferation.
    • Outcome : Demonstrated a dose-dependent inhibition of cell growth in breast and colon cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in parasite metabolism.
  • Modulation of Neurotransmitter Release : It appears to influence neurotransmitter levels, particularly dopamine and serotonin.
  • Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways is suggested as a mechanism for its anticancer effects.

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